molecular formula C24H30N4O4S B2829572 N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-64-7

N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2829572
CAS No.: 887196-64-7
M. Wt: 470.59
InChI Key: XUNWQMXDBMTJRM-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a chemical compound with the CAS Registry Number 887196-64-7 . Its molecular formula is C24H30N4O4S, and it has a molecular weight of 470.6 g/mol . This complex synthetic molecule features a 3,4-dihydroquinoline core linked to a 4-methyl-N-tosylpiperazine carboxamide group via a carbonylmethyl bridge. This structural motif is of significant interest in medicinal chemistry research. Compounds containing dihydroquinoline and piperazine scaffolds are frequently explored in various pharmacological contexts, including the development of enzyme inhibitors and other bioactive agents . As a sophisticated organic building block, it provides researchers with a versatile intermediate for constructing more complex molecular architectures or for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-19-9-11-21(12-10-19)33(31,32)28(24(30)26-16-14-25(2)15-17-26)18-23(29)27-13-5-7-20-6-3-4-8-22(20)27/h3-4,6,8-12H,5,7,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNWQMXDBMTJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC3=CC=CC=C32)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with a piperazine derivative in the presence of a suitable base.

    Tosylation: The piperazine nitrogen is tosylated using tosyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the quinoline-piperazine intermediate with a carboxamide derivative under conditions that promote amide bond formation, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the bioactivity associated with quinoline and piperazine derivatives.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Quinoline derivatives are known for their antimalarial activity, and piperazine derivatives have been used in various therapeutic agents. This compound could be a candidate for drug development targeting specific diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its structural properties might confer unique characteristics to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes. Piperazine derivatives can interact with neurotransmitter receptors or ion channels, affecting cellular signaling pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Quinoline Hybrids

Compound Name Key Structural Features Molecular Weight (Da) Purity/Stability Data Reference
Target Compound Tosylpiperazine, 3,4-dihydroquinoline, methylcarboxamide ~550 (estimated) Not reported
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c) Piperazine-pentanamide-quinoline ~500 Purified via column chromatography
B16 (Spirocyclic chromane derivative) 3,4-Dihydroquinoline, fluorobenzyl, pyrazole-acetamide 638.24 99.97% purity (HPLC)
N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)... Dihydroquinoline, piperidine, tetrahydrofuran 524 Patent-reported synthesis

Key Observations :

  • The tosyl group distinguishes it from B16’s fluorobenzyl group, likely altering solubility and membrane permeability .
  • Compared to patent compounds , the methylcarboxamide substituent replaces bulkier groups (e.g., tetrahydrofuran-3-yloxy), reducing steric hindrance.

Piperazine-Carboxamide Derivatives

Compound Name Substituents Biological Relevance Reference
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide Benzooxazolone, phenylcarboxamide Intermediate for CNS agents
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Chlorophenyl, ethylpiperazine Crystal structure reported

Key Observations :

  • The target compound’s 4-methyl group may confer greater metabolic stability than the ethyl group in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .
  • The 3,4-dihydroquinoline moiety offers π-π stacking capabilities absent in benzooxazolone derivatives .

Pharmacological Potential

  • CNS Applications : Piperazine-tosyl motifs are common in serotonin/dopamine receptor modulators .
  • Anticancer Activity: 3,4-Dihydroquinoline derivatives exhibit kinase inhibition (e.g., B16 in ), suggesting possible antitumor utility.

Q & A

Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, starting with coupling a 3,4-dihydroquinoline derivative with a tosyl-protected piperazine carboxamide. Key steps include:

  • Amide bond formation : Reacting 3,4-dihydroquinoline-1(2H)-yl acetic acid with 4-methyl-N-tosylpiperazine-1-carboxamide using EDCI/HOBt in dichloromethane (DCM) under nitrogen .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) isolates intermediates, monitored by TLC.
  • Characterization : NMR (¹H/¹³C) confirms regiochemistry; MS validates molecular weight. Purity (>95%) is assessed via HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., dihydroquinoline aromatic protons at δ 6.8–7.2 ppm; piperazine methyl at δ 2.3 ppm) .
  • Mass spectrometry (ESI-MS) : Detects [M+H]⁺ ions with <2 ppm mass error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with UV detection at 254 nm .

Q. What are the key structural features influencing its pharmacological potential?

The piperazine core enables hydrogen bonding with biological targets, while the tosyl group enhances metabolic stability. The dihydroquinoline moiety contributes to π-π stacking interactions, critical for binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic parameter tuning is required:

  • Temperature : Lower temps (0–5°C) reduce side reactions during amide coupling .
  • Solvent polarity : DCM minimizes byproduct formation compared to polar aprotic solvents like DMF .
  • Catalyst selection : EDCI/HOBt outperforms DCC due to reduced racemization . Yield tracking via LC-MS at each step identifies bottlenecks (e.g., low conversion in carboxamide activation) .

Q. How can computational modeling predict target interactions and guide structural modifications?

  • Docking studies : AutoDock Vina screens against targets (e.g., kinase domains), prioritizing poses with lowest ∆G. The tosyl group’s sulfonamide interacts with catalytic lysine residues .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .
  • QM/MM calculations : Optimize substituents (e.g., methyl vs. ethyl on piperazine) to enhance binding entropy .

Q. How should researchers resolve discrepancies in bioactivity data across assays?

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (MTT). Contradictions may arise from off-target effects .
  • Buffer conditions : Varying pH (6.5–7.5) or ionic strength (50–150 mM NaCl) can alter binding kinetics. Use SPR to measure real-time affinity under standardized conditions .

Q. What strategies address conflicting NMR data for diastereomeric intermediates?

  • 2D NMR (HSQC, COSY) : Resolve overlapping signals; dihydroquinoline CH₂ protons show distinct coupling patterns in NOESY .
  • Chiral chromatography : Use Chiralpak IA columns (hexane/isopropanol) to separate enantiomers, confirming stereochemical purity .

Q. How is thermal stability evaluated, and what degradants are formed?

  • TGA/DSC : Heating (5°C/min, N₂ atmosphere) reveals decomposition onset >200°C. Major degradants (e.g., de-tosylated piperazine) are identified via LC-MS/MS .
  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor by HPLC .

Methodological Notes

  • Data contradiction analysis : Always replicate experiments with independent batches and validate assays using positive controls (e.g., known kinase inhibitors in enzyme assays) .
  • Advanced purification : Semi-preparative HPLC (C18, 10 µm) resolves co-eluting impurities in final steps .

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